2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered ring heterocycles containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-butoxynaphthalene, is prepared by reacting naphthalene with butyl bromide in the presence of a base such as potassium carbonate.
Imidazole Ring Formation: The naphthalene derivative is then reacted with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Ethoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Propoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
Uniqueness
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Properties
CAS No. |
66052-07-1 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-(4-butoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H20N2O/c1-2-3-12-20-16-9-8-15(17-18-10-11-19-17)13-6-4-5-7-14(13)16/h4-9H,2-3,10-12H2,1H3,(H,18,19) |
InChI Key |
CROYDTFZFJIJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
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